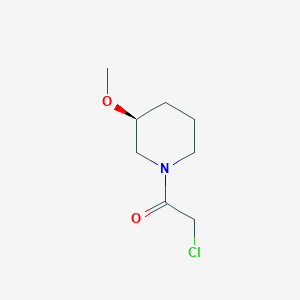

2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone

Description

Properties

IUPAC Name |

2-chloro-1-[(3S)-3-methoxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-12-7-3-2-4-10(6-7)8(11)5-9/h7H,2-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUZRAHRJRKTSH-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone typically involves the reaction of 3-methoxy-piperidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The general reaction scheme is as follows:

Starting Material: 3-methoxy-piperidine

Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C)

Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide).

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.

Major Products

Nucleophilic Substitution: Formation of substituted piperidines.

Reduction: Formation of 2-hydroxy-1-((S)-3-methoxy-piperidin-1-yl)-ethanol.

Oxidation: Formation of 2-chloro-1-((S)-3-hydroxy-piperidin-1-yl)-ethanone.

Scientific Research Applications

Drug Development

2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone is primarily studied for its potential as a drug candidate. Its structural features enable it to interact with biological targets effectively. Researchers have investigated its role in developing compounds that target neurological disorders.

Synthesis of Bioactive Molecules

The compound acts as an essential intermediate in synthesizing various bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating derivatives with enhanced pharmacological properties.

Case Study 1: Neurological Agents

In a study focusing on the synthesis of new piperidine derivatives, researchers utilized this compound to produce compounds with improved efficacy against neurodegenerative diseases. The derivatives exhibited significant binding affinity for serotonin receptors, indicating potential therapeutic applications in treating depression and anxiety disorders.

Case Study 2: Antimicrobial Activity

Another research project explored the antimicrobial properties of derivatives synthesized from this compound. The study found that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the synaptic cleft.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine Substitutions

2.1.1 2-Chloro-1-(3-Ethyl-2,6-Diphenylpiperidin-1-yl)-Ethanone ()

- Structure : Features a 3-ethyl-2,6-diphenylpiperidine core instead of the (S)-3-methoxy group.

- Physical Properties: Crystallizes in a monoclinic system (space group P2₁/c), with a planar chloroacetyl group and piperidine ring puckering (Cremer-Pople parameters: Q = 0.552 Å, θ = 4.8°) .

- Reactivity : The ethyl and phenyl substituents sterically hinder nucleophilic attacks, reducing reactivity compared to the methoxy analogue.

- Applications : Used in crystallographic studies to analyze piperidine ring conformations .

2.1.2 2-Chloro-1-((S)-3-Dimethylamino-Piperidin-1-yl)-Ethanone ()

- Structure: Substitutes the methoxy group with a dimethylamino group, retaining the (S)-configuration.

- Chemical Properties: The dimethylamino group enhances basicity (pKa ~9.5) compared to the methoxy analogue (pKa ~6.8), influencing solubility in acidic media .

- Biological Relevance: The amino group facilitates hydrogen bonding, making it a candidate for protease inhibitor design.

2.1.3 2-Chloro-1-(3,3-Dimethyl-2,6-Diphenylpiperidin-1-yl)-Ethanone ()

- Structure : Incorporates 3,3-dimethyl and 2,6-diphenyl groups, creating a rigid, sterically crowded piperidine ring.

- Crystal Packing : Forms centrosymmetric dimers via C–H⋯O interactions, contrasting with the methoxy analogue’s hydrogen-bonding networks .

Chlorinated Ethanones with Aromatic Substitutions

2.2.1 2-Chloro-1-(3-Hydroxyphenyl)-Ethanone ()

- Structure : Aromatic hydroxyl group replaces the piperidine ring.

- Physical Properties : Planar molecule with strong O–H⋯O hydrogen bonds (bond length: 1.83 Å), leading to higher melting points (mp 145–147°C) vs. the piperidine analogue (mp ~90°C) .

- Reactivity: The phenolic –OH group directs electrophilic substitution, unlike the piperidine-based compound’s nucleophilic reactivity.

2.2.2 2-Chloro-1-(2,4-Dichlorophenyl)-Ethanone ()

- Structure : Dichlorinated aromatic ring enhances electrophilicity.

- Applications : Used in enantioselective reductions (83.2% yield of (R)-alcohol at 1.5 g/L substrate concentration) .

Heterocyclic Analogues

2.3.1 2-Chloro-1-(1H-Pyrrolo[2,3-b]Pyridin-3-yl)-Ethanone ()

- Structure : Pyrrolopyridine core replaces the piperidine ring.

- Reactivity : The nitrogen-rich heterocycle participates in cross-coupling reactions, enabling access to polycyclic alkaloids .

2.3.2 2-Chloro-1-(2-Methyl-Indolo[2,3-b]Quinoxalin-6-yl)-Ethanone ()

- Structure: Indoloquinoxaline system with a methyl substituent.

- Applications : Serves as a fluorescent probe due to extended π-conjugation .

Comparative Data Table

Key Research Findings

- Stereochemical Influence: The (S)-methoxy group in the target compound enhances enantioselectivity in asymmetric syntheses compared to racemic or non-chiral analogues .

- Biological Activity : Piperidine derivatives with electron-donating groups (e.g., methoxy) show improved binding to G-protein-coupled receptors vs. alkyl-substituted variants .

- Crystallographic Trends : Bulky substituents (e.g., diphenyl) induce ring puckering, while methoxy groups favor planar conformations .

Biological Activity

2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone, with the CAS number 1353992-83-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a chloro group and a methoxy-piperidine moiety, which may influence its biological activity. The chemical formula is CHClNO and it has a molecular weight of approximately 201.66 g/mol.

Research indicates that compounds similar to this compound may act as inhibitors in various biochemical pathways. Notably, studies have demonstrated its potential role as an inhibitor of Hedgehog acyltransferase (HHAT), which is crucial in the Hedgehog signaling pathway associated with several cancers.

In Vitro Studies

In vitro assays have been employed to evaluate the cytotoxic effects of this compound on different cancer cell lines. For example, the compound exhibited varying levels of cytotoxicity in HEK293a SHH cells, with some analogues showing minimal toxicity while others induced significant cell death. The results from an MTS assay indicated that specific derivatives led to a decrease in cell viability, suggesting potential applications in cancer therapy .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | CC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HEK293a SHH | 12.5 | HHAT inhibition |

| Compound B | A549 (Lung) | 15.0 | Induces apoptosis |

| Compound C | MCF-7 (Breast) | >50 | Minimal toxicity |

Case Study 1: Hedgehog Pathway Inhibition

A study focused on the design and synthesis of HHAT inhibitors highlighted the effectiveness of structurally related compounds to this compound. These inhibitors were assessed for their ability to inhibit SHH palmitoylation, a critical step in the Hedgehog signaling pathway. The study found that certain derivatives not only inhibited HHAT but also had favorable pharmacokinetic properties .

Case Study 2: Anticancer Activity

Another investigation evaluated the antiproliferative effects of various derivatives against multiple cancer cell lines, including A549 and MCF-7. The results indicated that some compounds derived from the base structure showed significant activity, suggesting that modifications to the piperidine ring could enhance efficacy against specific cancer types .

Q & A

Q. How can metabolic stability of this compound be assessed preclinically?

- Methodological Answer : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis identifies major metabolites. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) evaluate drug-drug interaction risks. Pharmacokinetic parameters (t, Cl) are modeled using PBPK software like GastroPlus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.